Intramolecular H-Bond Locks a Single Conformer
UV–UV hole‑burning spectroscopy of supersonically cooled 9HFCA identifies exactly one conformer in the molecular beam, stabilised by an intramolecular H‑bond between the 9‑OH and 4‑COOH groups [1]. In contrast, 9H‑fluorene‑4‑carboxylic acid lacks the 9‑OH group entirely and therefore cannot form an analogous intramolecular H‑bond; its conformational distribution and spectroscopic signature are fundamentally different, making it unsuitable as a drop‑in replacement for experiments that require a single, H‑bond‑locked geometry.
| Evidence Dimension | Number of spectroscopically observed conformers in a supersonic jet |
|---|---|
| Target Compound Data | 1 conformer (Cs symmetry, intramolecular H‑bond locked) |
| Comparator Or Baseline | 9H‑Fluorene‑4‑carboxylic acid — intramolecular H‑bond not possible; multiple conformers expected (not explicitly quantified in published literature) |
| Quantified Difference | Single conformer (9HFCA) vs. multiple conformers (comparator); qualitative structural distinction |
| Conditions | Supersonic jet‑cooled gas phase; resonance‑enhanced multiphoton ionisation (REMPI) and UV–UV hole‑burning spectroscopy |
Why This Matters
Procurement of 9HFCA rather than 9H‑fluorene‑4‑carboxylic acid guarantees a conformationally homogeneous starting material, essential for spectroscopic benchmarks and for synthetic steps that depend on a defined intramolecular H‑bond orientation.
- [1] Gu, Q.; Trindle, C. O.; Knee, J. L. Electronic and Cationic Spectroscopy of 9‑Hydroxy‑9‑fluorene Carboxylic Acid. J. Phys. Chem. A 2014, 118 (27), 4982–4987. DOI: 10.1021/jp5045578. View Source
